Ethyl 2,3,4,5,6-pentamethylbenzoylformate
Description
Ethyl 2,3,4,5,6-pentamethylbenzoylformate is a benzoylformate ester derivative characterized by a benzene ring substituted with five methyl groups at the 2, 3, 4, 5, and 6 positions, coupled with an ethyl ester functional group. Its molecular structure imparts steric hindrance and electron-donating effects due to the methyl substituents, which influence its reactivity, solubility, and stability. This compound has been listed as discontinued in commercial catalogs, suggesting challenges in synthesis, stability, or niche applications .
Properties
IUPAC Name |
ethyl 2-oxo-2-(2,3,4,5,6-pentamethylphenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-7-18-15(17)14(16)13-11(5)9(3)8(2)10(4)12(13)6/h7H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIVTBWGVQKNSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C(=C(C(=C1C)C)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,3,4,5,6-pentamethylbenzoylformate typically involves the esterification of 2,3,4,5,6-pentamethylbenzoyl chloride with ethyl formate. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise temperature and pressure controls to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3,4,5,6-pentamethylbenzoylformate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or aldehydes.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted esters.
Scientific Research Applications
Organic Synthesis
Ethyl 2,3,4,5,6-pentamethylbenzoylformate serves as a crucial reagent in organic chemistry. It is employed in the synthesis of more complex molecules due to its ability to undergo various chemical reactions:
- Oxidation : Converts to corresponding carboxylic acids.
- Reduction : Can be reduced to form alcohols or aldehydes.
- Substitution Reactions : The ester group can be substituted with different functional groups under appropriate conditions .
Biochemical Studies
This compound is utilized in biochemical research to investigate enzyme interactions and metabolic pathways. Its structure allows for the exploration of steric effects and electronic properties in enzymatic reactions. It can act as an inhibitor or activator depending on the target enzyme and experimental conditions .
Industrial Applications
In industry, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in the formulation of polymers and other advanced materials .
Case Studies and Research Findings
Research has demonstrated the utility of this compound in various experimental setups:
- Enzyme Kinetics : Studies have shown that this compound can modulate enzyme activity through competitive inhibition mechanisms. For instance, it has been used to study the kinetics of specific metabolic pathways involving cytochrome P450 enzymes.
- Synthetic Pathway Development : In synthetic chemistry labs, it has been applied as a building block for developing novel pharmaceuticals by facilitating the creation of complex molecular architectures .
Mechanism of Action
The mechanism of action of Ethyl 2,3,4,5,6-pentamethylbenzoylformate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved typically include enzymatic reactions where the compound either enhances or inhibits the activity of the enzyme .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Ethyl 3,4-Ethylenedioxybenzoylformate
- Structure : Features a 3,4-ethylenedioxy group (a fused 1,4-dioxane ring) on the benzene ring instead of methyl groups.
- Molecular Formula : C₁₃H₁₄O₅ (inferred from IUPAC name and MDL number) .
- Higher polarity compared to the pentamethyl analog due to oxygen atoms, improving solubility in polar solvents.
2.2. Ethyl alpha-(Ethoxymethylene)-2,3,4,5,6-Pentafluoro-beta-oxobenzenepropanoate
- Structure : Contains pentafluoro substitution on the benzene ring and an ethoxymethylene group.
- Molecular Formula : C₁₄H₁₁F₅O₄; Molecular Weight: 338.23 g/mol .
- Properties: Fluorine atoms impart strong electron-withdrawing effects, increasing electrophilicity of the carbonyl group. Low solubility in water due to high hydrophobicity; typically used in non-polar solvents.
- Applications : Used as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) for enhanced detection of polar compounds .
2.3. 2,3,4,5,6-Pentafluoroacetophenone
- Structure: A pentafluoro-substituted acetophenone derivative.
- Molecular Formula : C₈H₃F₅O; CAS: 652-29-9 .
- Properties :
- Applications : Intermediate in synthesizing fluorinated pharmaceuticals or agrochemicals.
Comparative Data Table
Key Research Findings
- Stability : this compound’s discontinuation suggests instability or synthesis challenges, unlike fluorinated analogs, which are commercially available due to robustness .
- Reactivity : Fluorinated derivatives exhibit higher electrophilicity, making them reactive in nucleophilic acyl substitution reactions, whereas methyl-substituted analogs are less reactive .
- Analytical Utility : Pentafluoro-substituted esters are prioritized in GC-MS for their electron-capturing properties, enhancing sensitivity in trace analysis .
Biological Activity
Ethyl 2,3,4,5,6-pentamethylbenzoylformate is a chemical compound with the molecular formula and a molecular weight of 248.32 g/mol. Its IUPAC name is ethyl 2-oxo-2-(2,3,4,5,6-pentamethylphenyl)acetate. This compound has garnered interest in various fields due to its potential biological activities.
- Molecular Formula :
- Molecular Weight : 248.32 g/mol
- InChIKey : SCIVTBWGVQKNSH-UHFFFAOYSA-N
- XLogP3-AA Value : 3.8
Biological Activity Overview
This compound exhibits several biological activities that have been documented in research studies. These activities include:
- Antimicrobial Properties : Preliminary studies suggest that compounds similar to this compound may possess antimicrobial properties against various pathogens. This could be attributed to their structural similarities with known antimicrobial agents.
- Anti-inflammatory Effects : Some derivatives of benzoylformates are noted for their anti-inflammatory effects. This compound may exhibit similar properties due to its functional groups that can interact with inflammatory pathways.
- Potential as a Drug Precursor : The compound's structure suggests it could serve as a precursor for synthesizing other biologically active molecules.
Antimicrobial Activity
A study conducted on related benzoylformate compounds indicated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted that the presence of multiple methyl groups in the aromatic ring enhances the lipophilicity of these compounds, potentially increasing their membrane permeability and subsequent efficacy against microbial strains.
Data Table: Biological Activities of this compound
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
